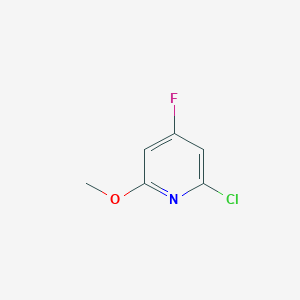

2-Cloro-4-fluoro-6-metoxipirina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-fluoro-6-methoxypyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

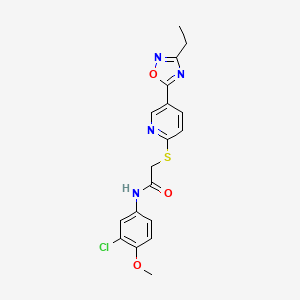

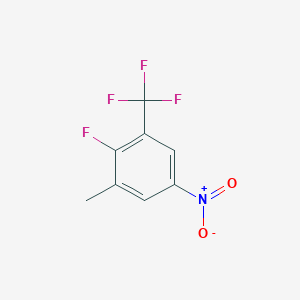

2-Chloro-4-fluoro-6-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-6-methoxypyridine has been determined . Weak but significant interactions like C–H···O, C–H···F and π – π are involved in the stability of the structure .Chemical Reactions Analysis

2-Chloro-4-fluoro-6-methoxypyridine may be used to synthesize: 2- (2′,4′-difluorophenyl)-4-methoxypyridine .Physical and Chemical Properties Analysis

The physical form of 2-Chloro-4-fluoro-6-methoxypyridine is liquid . Its boiling point is predicted to be 172.0±35.0 °C and its density is predicted to be 1.315±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

- Síntesis de Piridinas Fluoradas: 2-Cloro-4-fluoro-6-metoxipirina sirve como precursor para la síntesis de otros derivados de piridina fluorados. Los investigadores la utilizan para crear nuevos compuestos de quinolona, que encuentran aplicaciones como inhibidores de la S-nitrosoglutatión reductasa (GSNOR) .

Catálisis y Reacciones de Acoplamiento Cruzado

- Acoplamiento Suzuki–Miyaura: Las piridinas fluoradas participan en reacciones de acoplamiento cruzado Suzuki–Miyaura, un método potente para formar enlaces carbono-carbono. Los investigadores utilizan esta reacción para sintetizar moléculas complejas, incluidos intermediarios farmacéuticos .

Safety and Hazards

2-Chloro-4-fluoro-6-methoxypyridine is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved do not provide additional information on 2-Chloro-4-fluoro-6-methoxypyridine .

Mecanismo De Acción

Target of Action

It’s known that fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound may interact with its targets in a unique manner, potentially involving the strong electron-withdrawing substituent in the aromatic ring .

Biochemical Pathways

It’s known that fluoropyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in the formation of carbon-carbon bonds in biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Given its use in the synthesis of various biologically active compounds , it’s likely that the compound has significant effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-methoxypyridine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment, such as transition metals in SM cross-coupling reactions .

Propiedades

IUPAC Name |

2-chloro-4-fluoro-6-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXDGCSXOMULNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2382434.png)

![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)

![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)

![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)